5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide derivatives play a crucial role in crystal structure analysis. For instance, compounds derived from similar structures are analyzed using infrared and 1H NMR spectroscopy, along with single crystal X-ray diffraction. These compounds exhibit specific bond lengths, angles, and interactions, crucial for understanding molecular structures and interactions (Zong & Wu, 2013).
Halogenation Processes
This compound is relevant in the study of halogenation processes. For example, research on ring halogenations of polyalkylbenzenes, which include structures similar to this compound, contributes to the understanding of selectivities in substrates, halogen sources, and catalysts. This knowledge is essential for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Catalysis in Organic Synthesis
Compounds structurally similar to this compound are used as catalysts in organic synthesis. A particular study demonstrates their effectiveness in the regioselective ring opening of epoxides, yielding vicinal iodo and bromo alcohols under neutral conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Antioxidant Activity
Compounds derived from this compound have been investigated for their antioxidant properties. For instance, bromophenols from marine algae, structurally similar, show potent activities in scavenging free radicals, suggesting potential applications in preventing oxidative deterioration of food (Li et al., 2011).
Photosensitizers in Photodynamic Therapy
Some derivatives of this compound are explored for their application in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Electronic Properties and Steric Protection
The electronic properties of compounds related to this compound, such as sterically protected diphosphene and fluorenylidenephosphine, are studied. The presence of bromo and methoxy groups affects the electronic perturbation in the molecular system, which is critical for understanding the chemistry of low-coordinate phosphorus atoms (Toyota et al., 2003).
properties
IUPAC Name |
5-bromo-3-iodo-2-methoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIN2O2/c1-14-7-5(8(13)12-11)2-4(9)3-6(7)10/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGQTRRPXLWDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245409 | |
Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-97-7 | |
Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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